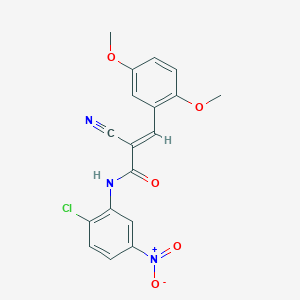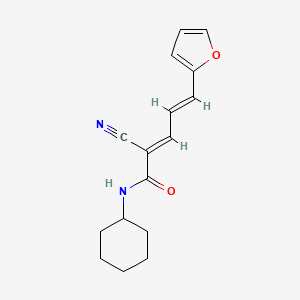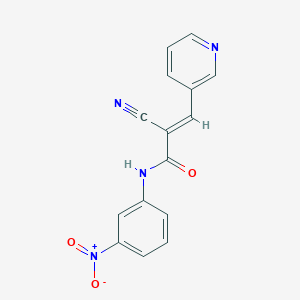
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound with a complex structure It is characterized by the presence of a cyano group, a nitrophenyl group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Condensation: The formation of the propenamide structure through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
作用機序
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with different positions of the methoxy groups.
Uniqueness
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(2,5-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C18H14ClN3O5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14ClN3O5/c1-26-14-4-6-17(27-2)11(8-14)7-12(10-20)18(23)21-16-9-13(22(24)25)3-5-15(16)19/h3-9H,1-2H3,(H,21,23)/b12-7+ |
InChIキー |
JDDJKUWIIOHVRP-KPKJPENVSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide](/img/structure/B10897447.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10897461.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10897462.png)
![3-{[4-(Diethylamino)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897463.png)
![7-phenyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897471.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10897474.png)
![2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10897493.png)
![Methyl 5-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897499.png)

![5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10897505.png)
